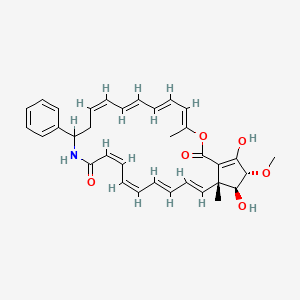

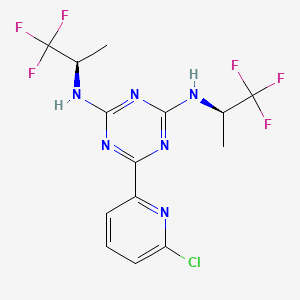

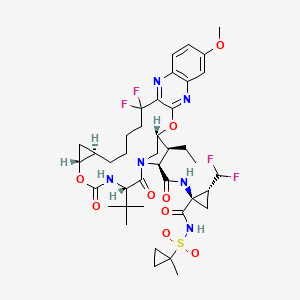

![molecular formula C16H12F5N3O B611773 3-(2,3-二氟-4-甲氧基苯基)-2,5-二甲基-7-(三氟甲基)吡唑并[1,5-a]嘧啶 CAS No. 2137047-43-7](/img/structure/B611773.png)

3-(2,3-二氟-4-甲氧基苯基)-2,5-二甲基-7-(三氟甲基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a copper-catalyzed approach has been used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds . This reaction has been used in the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .科学研究应用

抗癌活性:吡唑并[1,5-a]嘧啶衍生物已被合成并评估了其对癌细胞系的有效性。研究表明,由于它们抑制细胞增殖的能力,它们具有作为抗癌剂的潜力 (Liu 等,2016)。

抗炎和抗癌特性:使用 KHSO4 在水性介质中辅助超声辐射合成的吡唑并[1,5-a]嘧啶类似物显示出有希望的抗炎和抗癌活性 (Kaping 等,2016)。

高效的合成方法:已经开发出一种由 3-氨基吡唑和乙基 4,4,4-三氟丁-2-炔酸酯合成三氟甲基化 3,5-二取代吡唑并[1,5-a]嘧啶的新型两步合成方法,提供了一种有效的方法来创建具有生物学意义的氟化吡唑并[1,5-a]嘧啶 (Jismy 等,2018)。

合成和生物学评价:另一项研究集中于吡唑并嘧啶衍生物的合成和抗肿瘤活性研究。这些化合物显示出良好的抗肿瘤活性,为开发新的抗癌药物做出了贡献 (Xin,2012)。

在荧光团中的应用:吡唑并[1,5-a]嘧啶已被用作制备功能性荧光团的中间体。这些化合物表现出显着的荧光,可用作荧光探针来检测生物或环境相关的物种 (Castillo 等,2018)。

新型氟化衍生物:已经报道了新型氟化吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶的合成,展示了吡唑并[1,5-a]嘧啶化合物在创建新型氟化衍生物方面的多功能性 (Krishnaiah 和 Narsaiah,2001)。

细胞毒性研究:已经对新型吡唑并[1,5-a]嘧啶衍生物的合成、表征和细胞毒性进行了研究,结果表明这些化合物对艾氏腹水癌 (EAC) 细胞具有显着的细胞毒活性 (Hassan 等,2014)。

选择性抑制剂的发现:合成并评估了一系列新型吡唑并[1,5-a]嘧啶,导致发现了 JAK1 JH2 假激酶和 VPS34 的选择性抑制剂,表明了潜在的治疗应用 (Singleton 等,2019)。

作用机制

未来方向

The future directions of pyrazolo[1,5-a]pyrimidines research involve the development of new synthetic routes and the study of its multiple applications . The use of this coupling reaction in medicinal chemistry represents a considerable asset for inducing modification of the biochemical properties by introducing a functional diversification .

属性

IUPAC Name |

3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBZCKAQIIPSDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

Q & A

Q1: How does 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interact with the mGlu7 receptor, and what are the downstream effects?

A: 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as VU6005649, acts as a positive allosteric modulator (PAM) of the mGlu7 receptor []. Unlike orthosteric agonists like glutamate or L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) which bind to the primary glutamate binding site, PAMs like VU6005649 bind to a distinct allosteric site on the receptor. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. Although the exact binding site of VU6005649 on mGlu7 remains to be fully characterized, this interaction ultimately results in amplified activation of G-proteins and subsequent intracellular signaling cascades [].

Q2: Are there differences in how VU6005649 interacts with mGlu7 compared to other PAMs or agonists?

A: Research indicates that while VU6005649 and other mGlu7 PAMs share a similar mechanism of action, they might exhibit subtle differences in their maximal potentiation levels depending on whether glutamate or L-AP4 is used as the agonist []. This suggests that the conformational changes induced by different PAMs, including VU6005649, might influence the receptor's sensitivity to different agonists. Further investigation is needed to fully elucidate these nuances and their implications for drug development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。